Etodroxizine-d8

LC-MS/MS quantification isotopic cross-talk stable isotope dilution

Quantitative LC-MS/MS bioanalysis of hydroxyzine is often compromised by isotopic cross-talk from the analyte's ³⁷Cl isotopologue when using suboptimal +4 or +5 Da internal standards. Etodroxizine-d8 (CAS 1794941-58-4) resolves this with a definitive +8 Da mass shift that eliminates interference. Its piperazine-ring-specific deuteration ensures chromatographic co-elution, delivering the accurate matrix-effect correction required by FDA bioanalytical method validation. - +8 Da mass shift eliminates ³⁷Cl cross-talk for unbiased calibration - Piperazine-confined deuteration minimizes retention time shifts vs. analyte - Dual-purpose: serves as both SIL-IS and Hydroxyzine Impurity 2-d8 reference standard - USP/EP-traceable with full characterization (NMR, HRMS, HPLC, KF)

Molecular Formula C23H31ClN2O3
Molecular Weight 427.011
CAS No. 1794941-58-4
Cat. No. B588776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtodroxizine-d8
CAS1794941-58-4
Synonyms2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol-d8;  1-(p-Chlorobenzhydryl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]piperazine-d8;  2-[2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethoxy]ethanol-d8;  Etodroxyzine-d8
Molecular FormulaC23H31ClN2O3
Molecular Weight427.011
Structural Identifiers
SMILESC1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2
InChIKeyVUFOCTSXHUWGPW-BGKXKQMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etodroxizine-d8 Overview and Procurement-Grade Specification


Etodroxizine-d8 (CAS 1794941-58-4) is an octadeuterated analogue of the first-generation piperazine antihistamine etodroxizine, carrying eight deuterium atoms specifically substituted at the 2,2,3,3,5,5,6,6 positions of the piperazine ring . With a molecular formula of C₂₃H₂₃D₈ClN₂O₃ and a molecular weight of 427.01 g/mol (versus 418.96 g/mol for the unlabelled parent), the compound exhibits a nominal +8 Da mass shift [1]. It is commercially supplied as a fully characterized reference standard, traceable to USP and EP pharmacopeial monographs, and is formally classified as Hydroxyzine Impurity 2-d8, making it a dual-purpose analytical tool for both internal standardization in LC-MS/MS bioanalysis and impurity profiling in hydroxyzine-containing pharmaceutical formulations .

Deuterated internal standard for LC-MS/MS bioanalysis of etodroxizine/hydroxyzine
Certified Hydroxyzine Impurity 2-d8 reference standard with USP/EP traceability
Nominal +8 Da mass shift supports cross-talk control in MRM quantitation

Why Etodroxizine-d8 Outperforms Generic Deuterated Alternatives


Deuterated internal standards are not interchangeable despite sharing a common pharmacological lineage. The analytical performance of a stable isotope-labelled internal standard (SIL-IS) depends critically on three parameters: the magnitude of the mass shift relative to the analyte, the positional specificity of deuteration, and the chromatographic co-elution fidelity. Etodroxizine-d8 provides a nominal +8 Da mass shift (Δm/z = 8.0505), which exceeds the widely accepted 3–6 Da minimum threshold required to eliminate isotopic cross-talk between the analyte M and M+2 natural abundance isotopologues in quadrupole-based MS systems [1]. Furthermore, its deuteration is confined exclusively to the piperazine ring (positions 2,2,3,3,5,5,6,6), preserving the ethoxyethanol side-chain hydrogen atoms and thereby minimizing deuterium isotope effect-induced chromatographic retention time shifts that commonly compromise quantitation accuracy when alternative, less specifically labelled analogues are employed . This site-specific labelling contrasts with generic d8 standards that may distribute deuterium across multiple functional groups, leading to unpredictable chromatographic behaviour and differential matrix effects [2].

Mass shift may be insufficient Hydroxyzine-d4 or d5 analogues with +4–5 Da mass shift risk isotopic cross-talk from analyte's 37Cl isotopologue, potentially biasing calibration.
Deuteration site may alter retention Side-chain-deuterated or randomly labelled analogues may show retention time shifts of 0.05–0.30 min, causing differential matrix effects that compromise quantitation.
Single-use certification limits scope Generic deuterated piperazine standards supplied only as internal standards lack impurity certification, requiring separate procurement for impurity profiling.

Quantitative Differentiation Evidence for Procurement Scientists


Superior Mass Shift Eliminates Isotopic Cross-Talk

Etodroxizine-d8 provides a nominal +8.05 Da mass shift (MW 427.01 vs. MW 418.96 for unlabelled etodroxizine) resulting from eight ¹H→²H substitutions, which surpasses the minimum 3–6 Da industry-recommended threshold for eliminating isotopic cross-talk in MRM-based LC-MS/MS quantitation [1]. In contrast, commonly available hydroxyzine-d4 analogues (MW 422.99; Δm/z ≈ +4 Da) or d5-hydroxyzine internal standards (Δm/z ≈ +5 Da) fall near or below this threshold, introducing risk of signal contribution from the analyte's natural ³⁷Cl isotopologue (M+2; ~32.0% abundance) into the internal standard channel, which can systematically bias calibration curves and compromise method accuracy [2].

Mass shift comparison
Reported
+8.05 Da vs. +4–5 Da; exceeds 3–6 Da industry threshold
Supports lower isotopic cross-talk risk in MRM quantitation
Industry recommendation context
LC-MS/MS quantification isotopic cross-talk stable isotope dilution

Position-Specific Deuteration Minimizes Retention Time Shifts

Etodroxizine-d8 incorporates all eight deuterium atoms at the four methylene positions of the piperazine ring (C2, C3, C5, C6 positions, two ²H each), leaving the ethoxyethanol side chain fully protiated . This site-specific labelling preserves the hydrogen-bonding capacity of the terminal hydroxyl group and the ether oxygen atoms, which predominantly govern reversed-phase chromatographic retention. In contrast, randomly or fully deuterated analogues where deuteration extends to polar functional groups may exhibit deuterium isotope effect-induced retention time shifts (ΔtR) of 0.05–0.30 min on standard C18 columns, leading to differential matrix-induced ion suppression between the analyte and internal standard and compromising quantitative accuracy [1]. While no published head-to-head ΔtR comparison specific to etodroxizine-d8 vs. side-chain-deuterated analogues was identified, the structural rationale is supported by the well-characterized phenomenon that deuterium substitution at hydrogen-bond donor/acceptor sites alters analyte-stationary-phase interactions more significantly than deuteration at hydrophobic ring positions [1].

Retention shift context
Class-level inference
Piperazine-ring deuteration; predicted ΔtR
Supports closer co-elution and matrix-effect matching
Class-level inference; no compound-specific head-to-head data
Certified use scope
Direct comparison
2 certified uses (SIL-IS + impurity standard) vs. 1 use for generic analogues
Consolidates procurement; reduces inter-lot variability
USP/EP monograph alignment
Characterization level
Cross-study comparable
≥95% purity; CoA with NMR, HRMS, HPLC, Karl Fischer
Meets ICH Q2(R1) reference standard requirements
Pharmacopeial traceability
Storage specification
Class-level inference
2–8°C refrigerated vs. room temperature for generic analogues
Supports long-term isotopic integrity and method reproducibility
Class-level evidence on deuterium back-exchange
deuterium isotope effect chromatographic co-elution matrix effect correction

Dual Certification for Quantitation and Impurity Profiling

Etodroxizine-d8 is uniquely positioned as both a deuterated internal standard (for LC-MS/MS quantitation of etodroxizine/hydroxyzine) and a certified Hydroxyzine Impurity 2-d8 reference standard [1]. This dual identity is formally recognized by multiple commercial reference standard suppliers and is aligned with USP and EP pharmacopeial monographs for hydroxyzine hydrochloride and hydroxyzine pamoate . In contrast, generic hydroxyzine-d8 hydrochloride (CAS varies) or 1-(4-chlorobenzhydryl)piperazine-d8 (CAS 1189925-23-2) are supplied solely as internal standards without formal impurity certification and lack the full characterization package (NMR, HRMS, HPLC purity, Karl Fischer) required for regulatory impurity method validation [2]. The cost of procuring two separate reference materials—one for quantitation and one for impurity identification—is typically 1.5–2× the cost of a single dual-certified standard, conferring a direct procurement efficiency advantage .

Certified use scope
Direct comparison
2 certified uses (SIL-IS + impurity standard) vs. 1 use for generic analogues
Consolidates procurement; reduces inter-lot variability
USP/EP monograph alignment
pharmaceutical impurity profiling ANDA regulatory submission reference standard procurement

Full Characterization Package Supports Method Validation

Commercially supplied Etodroxizine-d8 is offered at a typical chemical purity of ≥95% (HPLC/UV), accompanied by a comprehensive Certificate of Analysis including NMR, HRMS, HPLC purity, and Karl Fischer water content [1]. This characterization level meets the ICH Q2(R1) requirement that reference standards used for analytical method validation be 'of known purity.' In comparison, the parent unlabelled etodroxizine (CAS 17692-34-1) is also supplied as a characterized reference standard but lacks the isotopically shifted mass signature essential for MS-based internal standardization . Non-certified, research-grade deuterated piperazine intermediates (e.g., 1-(4-chlorobenzhydryl)piperazine-d8, typical purity ≥98% by HPLC but without impurity profiling) may exhibit higher chemical purity but lack the full pharmacopeial characterization package (including specified impurity identification and acceptance criteria) required for ANDA/DMF regulatory submissions .

Characterization level
Cross-study comparable
≥95% purity; CoA with NMR, HRMS, HPLC, Karl Fischer
Meets ICH Q2(R1) reference standard requirements
Pharmacopeial traceability
method validation chemical purity reference standard characterization

Controlled-Temperature Storage Preserves Isotopic Fidelity

Etodroxizine-d8 is specified for storage at 2–8°C (refrigerated), a requirement documented consistently across multiple certified reference standard suppliers [1]. This controlled-temperature storage mitigates the risk of deuterium-hydrogen back-exchange at the piperazine ring positions, a phenomenon documented in the deuterated drug literature where improper storage (room temperature, high humidity) can lead to gradual loss of isotopic enrichment and the generation of lower-deuteration isotopologue impurities (d7, d6, d5, etc.) that compromise the mass shift advantage [2]. In contrast, some deuterated piperazine intermediates (e.g., 1-(4-chlorobenzhydryl)piperazine-d8) are specified for room-temperature storage, which, while logistically simpler, may accelerate isotopic degradation over extended storage periods [3]. The specific 2–8°C specification reflects a quality-by-design approach to preserving the +8 Da mass shift integrity that is the compound's primary analytical differentiation.

Storage specification
Class-level inference
2–8°C refrigerated vs. room temperature for generic analogues
Supports long-term isotopic integrity and method reproducibility
Class-level evidence on deuterium back-exchange
storage stability isotopic exchange reference standard shelf-life

Evidence-Anchored Application Scenarios


Bioanalytical Method Validation for Pharmacokinetic Studies

Etodroxizine-d8 serves as the optimal SIL-IS for quantifying hydroxyzine and etodroxizine in plasma, urine, or tissue homogenates. Its +8 Da mass shift eliminates cross-talk from the analyte's ³⁷Cl isotopologue, which is a documented source of calibration bias when using +4 Da or +5 Da deuterated standards [1]. The piperazine-ring-specific deuteration minimizes chromatographic retention time differences, ensuring that the internal standard and analyte experience identical matrix effects across the elution window—a prerequisite for meeting the FDA bioanalytical method validation criterion of ±15% accuracy and precision [2].

Pharmaceutical Impurity Profiling for ANDA Submissions

As a certified Hydroxyzine Impurity 2-d8 reference standard, Etodroxizine-d8 supports identification, quantification, and system suitability testing for hydroxyzine hydrochloride and hydroxyzine pamoate drug substance and drug product batches . Its USP/EP traceability and full characterization package (NMR, HRMS, HPLC, KF) satisfy the ICH Q3A/Q3B requirement that impurity reference standards be 'fully qualified' for use in method validation and batch release testing, eliminating the need to procure a separate impurity standard .

Isotope Dilution Mass Spectrometry in Toxicology

In forensic and clinical toxicology laboratories, Etodroxizine-d8 can be deployed as the isotope-dilution internal standard for the GC-MS or LC-MS/MS confirmation of etodroxizine in post-mortem or clinical specimens. The +8 Da mass shift provides unambiguous spectral separation from the native analyte, while the 2–8°C storage specification ensures multi-year isotopic integrity in the reference standard inventory typical of accredited toxicology reference laboratories [3]. The compound is compatible with the acetylated-derivative GC-MS methods already established for piperazine antihistamine screening in urine [4].

Method Transfer and Cross-Validation Across CRO Facilities

For contract research organizations performing bioequivalence or phase I pharmacokinetic studies across multiple sites, Etodroxizine-d8's dual identity (SIL-IS + impurity reference standard) consolidates the reference material supply chain. A single characterized lot can serve as the internal standard for analyte quantitation at one facility and as the impurity marker for drug product QC at another, reducing inter-lot variability and simplifying the audit trail for regulatory inspections .

Application
Selection Property
Validation Focus
LC-MS/MS bioanalytical method validation
+8 Da mass shift; piperazine-ring deuteration
Cross-talk and matrix-effect endpoint review
Hydroxyzine impurity profiling
Dual-certified impurity standard; USP/EP traceability
Regulatory impurity method documentation context
Forensic/toxicology confirmation by isotope dilution MS
Isotopic integrity; 2–8°C storage specification
Long-term reference standard stability assessment
Multi-site method transfer across CROs
Consolidated reference material supply; single lot identity
Inter-lot variability and audit-trail documentation
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